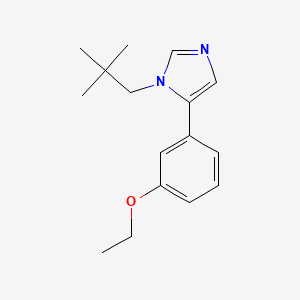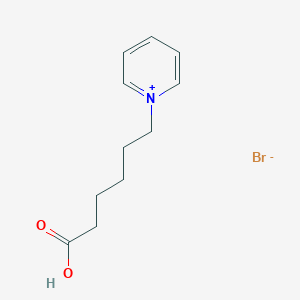
1-(5-Carboxypentyl)pyridin-1-ium bromide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(5-Carboxypentyl)pyridin-1-ium bromide is a quaternary ammonium compound with the molecular formula C11H16BrNO2. This compound is known for its unique structure, which includes a pyridinium ring substituted with a carboxypentyl group. It is often used in various scientific research applications due to its interesting chemical properties and reactivity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 1-(5-carboxypentyl)pyridin-1-ium bromide typically involves the quaternization of pyridine with a suitable alkylating agent. One common method is the reaction of pyridine with 5-bromopentanoic acid under basic conditions. The reaction proceeds as follows:
- Pyridine is reacted with 5-bromopentanoic acid in the presence of a base such as sodium hydroxide.
- The reaction mixture is heated to facilitate the nucleophilic substitution, resulting in the formation of this compound.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency of the production process.
Analyse Des Réactions Chimiques
Types of Reactions: 1-(5-Carboxypentyl)pyridin-1-ium bromide undergoes various chemical reactions, including:
Oxidation: The carboxypentyl group can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: The pyridinium ring can be reduced to form the corresponding pyridine derivative.
Substitution: The bromide ion can be substituted with other nucleophiles, such as hydroxide, chloride, or other anions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like sodium hydroxide (NaOH) or silver nitrate (AgNO3) can be employed for substitution reactions.
Major Products Formed:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of pyridine derivatives.
Substitution: Formation of substituted pyridinium salts.
Applications De Recherche Scientifique
1-(5-Carboxypentyl)pyridin-1-ium bromide has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a catalyst in various chemical reactions.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, such as drug delivery systems and as a component in pharmaceutical formulations.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of other compounds.
Mécanisme D'action
The mechanism of action of 1-(5-carboxypentyl)pyridin-1-ium bromide involves its interaction with molecular targets through ionic and covalent bonding. The pyridinium ring can interact with nucleophilic sites on biomolecules, leading to various biological effects. The carboxypentyl group can enhance the compound’s solubility and facilitate its transport across biological membranes.
Comparaison Avec Des Composés Similaires
- 1-(5-Carboxypentyl)-3-(ethoxycarbonyl)pyridin-1-ium bromide
- 1-(5-Carboxypentyl)-4-(2-(pyridin-4-yl)vinyl)pyridin-1-ium
Comparison: 1-(5-Carboxypentyl)pyridin-1-ium bromide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and solubility profiles, making it suitable for specific applications in research and industry.
Propriétés
Formule moléculaire |
C11H16BrNO2 |
|---|---|
Poids moléculaire |
274.15 g/mol |
Nom IUPAC |
6-pyridin-1-ium-1-ylhexanoic acid;bromide |
InChI |
InChI=1S/C11H15NO2.BrH/c13-11(14)7-3-1-4-8-12-9-5-2-6-10-12;/h2,5-6,9-10H,1,3-4,7-8H2;1H |
Clé InChI |
WWHSESLJLKENCC-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=[N+](C=C1)CCCCCC(=O)O.[Br-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


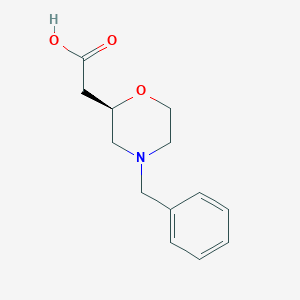
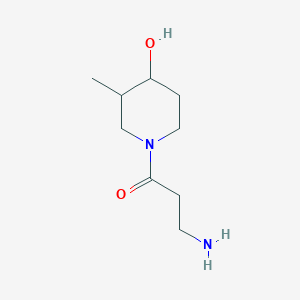
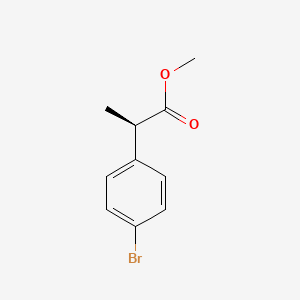
![tert-Butyl 6-oxo-2,5-diazaspiro[3.5]nonane-2-carboxylate](/img/structure/B12939317.png)

![[2,2'-Bipyridin]-4-ylmethanamine](/img/structure/B12939328.png)
![N-(7-methyl-2-phenylimidazo[1,2-a][1,3,5]triazin-4-yl)benzamide](/img/structure/B12939332.png)
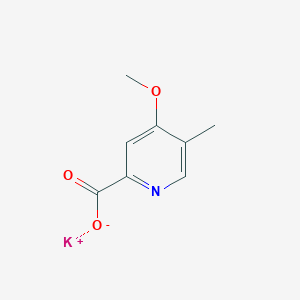
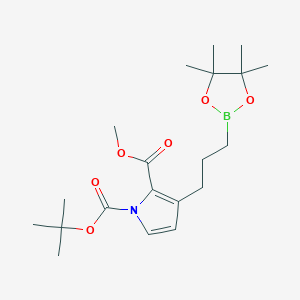
![12-hydroxy-1,10-bis[4-(trifluoromethyl)phenyl]-4,5,6,7-tetrahydroiindeno[7,1-de:1',7'-fg][1,3,2]dioxaphosphocine 12-oxide](/img/structure/B12939364.png)
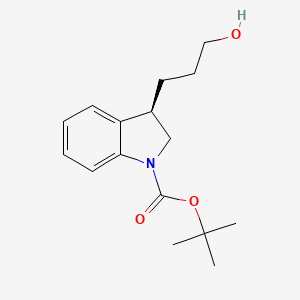
![Benzoic acid, 3-[3-(4-iodophenyl)-2,5-dioxo-1-imidazolidinyl]-](/img/structure/B12939378.png)

